4-(Hexyloxy)phenyl 4-pentylbenzoate
Overview
Description
4-(Hexyloxy)phenyl 4-pentylbenzoate is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.52 g/mol . It is a member of the ester family, specifically a benzoate ester, which is characterized by the presence of a benzoic acid moiety esterified with an alcohol. This compound is often used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-pentylbenzoate typically involves the esterification of 4-pentylbenzoic acid with 4-hexyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: 4-Hydroxybenzoic acid and 4-hexyloxyphenol.
Reduction: 4-(Hexyloxy)phenylmethanol and 4-pentylbenzyl alcohol.
Substitution: Various substituted benzoates and phenols depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-pentylbenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-pentylbenzoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing active pharmaceutical ingredients upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexyloxy)phenyl 4-butylbenzoate
- 4-(Hexyloxy)phenyl 4-hexylbenzoate
- 4-(Hexyloxy)phenyl 4-octylbenzoate
Uniqueness
4-(Hexyloxy)phenyl 4-pentylbenzoate is unique due to its specific alkyl chain lengths on both the phenyl and benzoate moieties. This unique structure can influence its physical properties, such as solubility and melting point, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(4-hexoxyphenyl) 4-pentylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDDNTYRMLJLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068587 | |
Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50802-52-3 | |
Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50802-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050802523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4068587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate and how was it determined?
A1: The crystal and molecular structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate was determined using X-ray diffraction analysis [, ]. While the abstracts provided do not detail the specific structure, this technique allows researchers to determine the arrangement of atoms within the molecule and understand its three-dimensional conformation.
Q2: Why is understanding the crystal structure of 4'-(Hexyloxy)phenyl 4-pentylbenzoate relevant?
A2: 4'-(Hexyloxy)phenyl 4-pentylbenzoate belongs to a class of compounds known as liquid crystals, which have various applications in display technologies. Knowledge of the crystal structure provides valuable insights into the molecular arrangement and packing within the crystal lattice [, ]. This information is crucial for understanding the compound's physical properties, such as its melting point, viscosity, and optical behavior, which are essential for its applications in liquid crystal displays.
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